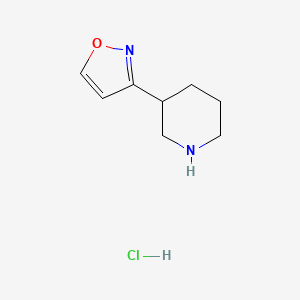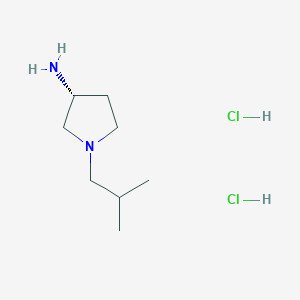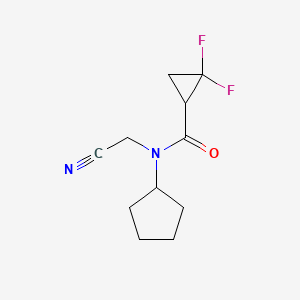![molecular formula C19H16Cl2N2O2 B2768309 2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 903300-25-4](/img/structure/B2768309.png)
2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a compound notable for its complex structure, combining a chlorinated benzamide with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions:: To synthesize this compound, typical procedures involve:
Chlorination of benzamide derivatives: Starting with benzamide, chlorination is carried out using reagents like thionyl chloride or sulfuryl chloride under controlled temperatures.
Coupling with quinoline derivatives: The next step involves coupling the chlorinated benzamide with the hexahydropyridoquinolinone derivative under conditions that could include catalytic hydrogenation or cyclization reactions.
Industrial Production Methods:: Large-scale industrial production would likely involve automated reactors and continuous flow systems to ensure the consistency and purity of the final product. Reactors would be designed to handle the specific temperature and pressure requirements of each stage of the synthesis.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: : The compound can undergo oxidative transformations, especially at the quinoline ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction could target the carbonyl group, transforming it into an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : The chlorinated positions on the benzamide can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines and thiols.
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Nucleophiles like amines, thiols, under basic or acidic conditions
Oxidation: : Formation of quinolinone derivatives or carboxylic acids.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted benzamides.
Scientific Research Applications
Chemistry::
Intermediate in the synthesis of complex organic compounds.
Used in studies exploring reaction mechanisms and synthetic methodologies.
Potential as a pharmacophore in drug design due to its unique structure.
Used in the study of enzyme interactions and protein binding.
Exploration of its potential as an antimicrobial, antiviral, or anticancer agent.
Drug development research targeting specific biochemical pathways.
Potential use as a precursor in the manufacturing of agrochemicals.
Application in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:: The compound’s biological activity is primarily derived from its interaction with enzymes and receptors in the cell. It is hypothesized to inhibit or activate specific pathways, depending on its application, such as interfering with DNA synthesis in bacteria or binding to specific proteins in cancer cells.
Comparison with Similar Compounds
Unique Features::
Structure: : The combination of a chlorinated benzamide with a quinoline ring is less common, providing unique reactivity.
Versatility: : Its ability to undergo multiple types of reactions makes it a valuable tool in synthetic chemistry.
2,5-dichlorobenzamide: : Shares the chlorinated benzamide part but lacks the quinoline ring.
Quinolinone derivatives: : Share the quinoline structure but differ in the substitution pattern.
Chlorinated quinolines: : Similar in possessing chlorine atoms on a quinoline ring but different in terms of the full structural complexity.
This compound stands out in the way it bridges multiple functional groups, making it a notable subject of research across various scientific disciplines. Anything else you want to dig deeper into?
Properties
IUPAC Name |
2,5-dichloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-13-4-5-16(21)15(10-13)19(25)22-14-8-11-2-1-7-23-17(24)6-3-12(9-14)18(11)23/h4-5,8-10H,1-3,6-7H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOUDXNTSHKFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2768227.png)
![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)
![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)


![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2768238.png)
![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2768244.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
